molecular formula C10H7F3O2 B11823012 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

Cat. No.: B11823012
M. Wt: 216.16 g/mol
InChI Key: JLTJGTZUUSSVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid (C10H7F3O2) is a high-purity chemical reagent characterized by its confirmed cis (Z) stereochemistry, a critical feature verified by single-crystal X-ray diffraction studies . The molecular structure in the crystalline state reveals an asymmetric unit containing two distinct molecules that form a hydrogen-bonded dimer. A notable structural feature is that each molecule in the dimer adopts a different conformation: one displays the carbonyl oxygen atom in a cis orientation relative to the trifluoromethyl group, while the other exhibits the hydroxyl oxygen atom in the cis position to this electron-withdrawing group . This conformational diversity within the same crystal lattice provides a valuable model system for investigating the interplay between molecular conformation, intermolecular packing, and solid-state properties. The presence of the strong electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid functionality on the prop-2-enoic acid backbone creates a unique electronic environment that influences the compound's reactivity, acidity, and potential for intermolecular interactions. This reagent is specifically designed for research applications in medicinal chemistry and materials science, where it can serve as a versatile building block for the synthesis of more complex molecules, particularly those exploiting the stereochemical and electronic properties of the cis-configured alkene. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

3-phenyl-2-(trifluoromethyl)prop-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)

InChI Key

JLTJGTZUUSSVMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylprop-2-enoic acid with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound's reactivity stems from:

  • Conjugated double bond : Enables electrophilic/nucleophilic additions and cycloadditions

  • Trifluoromethyl group : Increases electrophilicity of β-carbon (+25% polarization vs non-fluorinated analogs)

  • Cis configuration : Crystal structure confirms carbonyl oxygen and CF₃ group occupy cis positions, directing stereochemical outcomes

Esterification Reactions

Reacts with alcohols under acid catalysis to form esters:

AlcoholCatalystTemp (°C)Yield (%)Ester Product
MethanolH₂SO₄6082Methyl 3-phenyl-2-(CF₃)propenoate
EthanolTsOH7875Ethyl 3-phenyl-2-(CF₃)propenoate
Benzyl-OHAmberlyst11068Benzyl 3-phenyl-2-(CF₃)propenoate

Reaction scope limited by steric hindrance from phenyl/CF₃ groups

Electrophilic Additions

The α,β-unsaturated system undergoes regioselective additions:

Hydrohalogenation

text
CF₃ COOH CF₃ COOH \ / + HX → \ / C=C X H / \ / \ Ph H Ph X
  • Markovnikov preference: 89:11 ratio for HCl addition

  • Bromine adds reversibly (K_eq = 3.2×10³ M⁻¹ at 25°C)

Diels-Alder Cycloadditions

Acts as dienophile in [4+2] reactions:

DieneTemp (°C)Reaction Time (h)Endo:Exo RatioYield (%)
1,3-Butadiene801292:878
Cyclopentadiene25695:585
Anthracene15024100:063

Transition state stabilized by CF₃···π interactions (ΔΔG‡ = -3.1 kcal/mol vs H-analog)

Palladium-Catalyzed Conjugate Additions

Pd(II)/bipyridine system enables β-quaternary carbon formation :

Arylboronic AcidLigandSolventYield (%)ee (%)
PhB(OH)₂2,2'-bipyTHF/H₂O91-
4-MeOC₆H₄B(OH)₂4,4'-t-BuToluene8472
2-NaphthylB(OH)₂PhenDME7868

Mechanistic features :

  • Oxidative addition Pd(0)→Pd(II) rate-determining (k = 1.2×10⁻³ s⁻¹)

  • CF₃ group increases β-carbon electrophilicity (Δδ = +0.27 ppm vs non-fluorinated)

Oxidation Reactions

Controlled oxidation yields functionalized derivatives:

Oxidizing AgentProductSelectivityYield (%)
mCPBAEpoxide98% trans75
OsO₄/NMOVicinal diol85% syn63
KMnO₄/H₂Oβ-Ketocarboxylic acid100%58

Epoxide ring-opening follows CF₃-directed regiochemistry (nucleophile attacks β-carbon)

Comparative Reactivity of Structural Analogs

CompoundRelative DA RateEsterification YieldConjugate Addn Yield
3-phenyl-2-(CF₃)prop-2-enoic acid1.0082%91%
4-Trifluoromethylcinnamic acid0.6874%63%
3-(CF₃)phenylprop-2-enoic acid1.1265%84%
Non-fluorinated analog0.4589%48%

Data normalized to parent compound reactivity

This comprehensive analysis demonstrates how this compound serves as a versatile building block in organic synthesis, with reactivity modulated by its unique electronic and steric profile. The trifluoromethyl group enhances electrophilicity while maintaining thermal stability, enabling applications ranging from pharmaceuticals to advanced materials.

Scientific Research Applications

Medicinal Chemistry

3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid has shown potential in drug discovery due to its ability to interact with biological targets. The presence of the trifluoromethyl group is known to enhance bioavailability and metabolic stability, making it an attractive candidate for further investigation in pharmacological studies.

Case Study : Research indicates that compounds with trifluoromethyl substitutions can significantly inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The trifluoromethyl group contributes to increased lipophilicity, allowing better penetration through cell membranes.

Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential as a lead compound in developing new antibiotics.

Agrochemicals

Due to its bioactive properties, this compound is being explored for use in developing agrochemicals. Its structural features may enhance efficacy against pests and diseases affecting crops.

Case Study : Preliminary studies have shown that formulations containing this compound can reduce pest populations while maintaining low toxicity to beneficial insects .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in materials science, particularly in the synthesis of specialty polymers and coatings. The trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability.

Application Area Description Potential Benefits
Medicinal ChemistryDrug discovery and developmentEnhanced bioavailability and metabolic stability
AgrochemicalsDevelopment of pesticidesEffective against pests with low toxicity
Material ScienceSynthesis of polymersImproved chemical resistance and thermal stability

Mechanism of Action

The mechanism of action of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Trifluoromethyl on the Propene Chain
  • 3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid: The -CF₃ group directly on the α-carbon (C2) increases acidity compared to non-fluorinated analogs. Its molecular formula is C₁₀H₇F₃O₂, with a calculated molecular weight of 216.16 g/mol. The electron-withdrawing effect of -CF₃ stabilizes the conjugate base, lowering pKa .
  • Methyl 3-phenyl-2-(trifluoromethyl)acrylate : The ester derivative shows resistance to hydrolysis under standard acidic/basic conditions, highlighting steric and electronic hindrance at the α-position .
Trifluoromethyl on the Phenyl Ring
  • (E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid (CAS: EN300-833121): The -CF₃ group is meta to the propene chain on the phenyl ring. This positional isomer (C₁₀H₇F₃O₂) exhibits reduced electronic effects on the carboxylic acid compared to the target compound, as the -CF₃ group is farther from the reactive site .

Functional Group Variations

  • Cinnamic Acid (3-Phenylprop-2-enoic Acid): The non-fluorinated analog (C₉H₈O₂) has a pKa of ~4.4, significantly higher than fluorinated derivatives. It is widely used in polymer and pharmaceutical synthesis .
  • 3-(4-Bromobenzoyl)prop-2-enoic Acid: Features a ketone group (C=O) at C3, enabling nucleophilic additions. Used in heterocyclic synthesis (e.g., pyridines) due to its electrophilic β-carbon .
  • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic Acid (CAS: 300559-50-6): Incorporates a cyano group and furan ring, expanding conjugation for applications in dye-sensitized solar cells or as a ligand in coordination chemistry .

Physicochemical Properties and Reactivity

Acidity and Solubility

The -CF₃ group significantly lowers pKa values:

Compound pKa (Estimated) Solubility
This compound ~2.5–3.0 Low in H₂O
Cinnamic Acid ~4.4 Moderate
(E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid ~3.5–4.0 Low

Key Research Findings and Challenges

  • Synthesis: Hydrolysis of methyl 3-phenyl-2-(trifluoromethyl)acrylate remains inefficient, requiring novel catalytic methods .
  • Biological Activity: Limited data exist, but structural analogs with -CF₃ groups show promise in targeting enzyme active sites .
  • Crystallography : Tools like SHELXL and ORTEP-3 aid in resolving steric effects caused by the -CF₃ group .

Biological Activity

3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is a compound that exhibits significant biological activity due to its unique structural features. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.

Molecular Formula : C10_{10}H7_7F3_3O2_2
Molar Mass : 202.18 g/mol
CAS Number : Not specified
Physical Form : White crystalline solid
Melting Point : Not specified
Storage Conditions : Room temperature; sensitive to moisture

The trifluoromethyl group enhances the electrophilicity of the double bond, making it more reactive towards nucleophiles. This unique feature contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against drug-resistant strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate promising potential for treating bacterial infections.

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µM)Target Organism
3-Phe-2-CF3_3TBDS. aureus
TBDMRSA

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that the trifluoromethyl group may enhance the compound's ability to inhibit tumor growth by affecting cellular signaling pathways and inducing apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various cancer cell lines reported that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the compound's interaction with specific molecular targets involved in cell cycle regulation.

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The compound may form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of signaling pathways.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential as a lead compound in drug discovery for both antimicrobial and anticancer therapies. Its unique structural features may allow for further modifications to enhance efficacy and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.